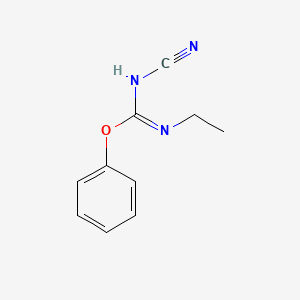

Phenyl N-cyano-N'-ethylcarbamimidate

Description

Phenyl N-cyano-N'-ethylcarbamimidate (CAS No. 20494-36-4) is an organoimidic acid derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 193.22 g/mol . Structurally, it features a cyanoimino group (-N-C≡N) bonded to an ethylcarbamimidate moiety and a phenyl ring (Fig. 1). This compound is part of the carbamimidate class, characterized by the functional group R-O-C(=NH)-NHR', where the cyano substitution enhances electrophilicity and reactivity in synthetic pathways.

Properties

CAS No. |

20494-36-4 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

phenyl N-cyano-N'-ethylcarbamimidate |

InChI |

InChI=1S/C10H11N3O/c1-2-12-10(13-8-11)14-9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

SBNYPMOAKGZBJH-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(NC#N)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-cyano-N’-ethylcarbamimidate can be synthesized through the reaction of phenyl isocyanate with ethyl cyanoacetate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of Phenyl N-cyano-N’-ethylcarbamimidate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-cyano-N’-ethylcarbamimidate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Hydrolysis: The compound can be hydrolyzed to produce corresponding amides and acids.

Cycloaddition: It can undergo cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Cycloaddition: Reagents such as azides or nitrile oxides are commonly used.

Major Products

Nucleophilic Substitution: Substituted carbamimidates.

Hydrolysis: Amides and carboxylic acids.

Cycloaddition: Heterocyclic compounds.

Scientific Research Applications

Phenyl N-cyano-N’-ethylcarbamimidate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting enzyme inhibition.

Material Science: It is utilized in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Phenyl N-cyano-N’-ethylcarbamimidate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The cyano group acts as an electrophile, facilitating various substitution and addition reactions. The phenyl group provides stability to the molecule, while the ethyl group influences its reactivity .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1 in ).

- Applications: Primarily used as a monomer precursor for polyimides and diphenylthioether dianhydrides .

- Comparison: Reactivity: The chloro group in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic aromatic substitution, whereas the cyano group in phenyl N-cyano-N'-ethylcarbamimidate enhances electrophilic reactivity. Synthetic Utility: Both compounds serve as intermediates, but 3-chloro-N-phenyl-phthalimide is specialized for polymer synthesis, while carbamimidates are more versatile in forming urea or guanidine derivatives.

N-Cyanoiminocarbonyl Derivatives

- General Structure : R-N-C≡N-C(=O)-R'

- Synthesis Methods: Reaction of thioureas with lead cyanamide . Use of dimethyl cyanodithioimidocarbonate with alkylamines .

- Comparison: Functional Groups: Unlike phenyl N-cyano-N'-ethylcarbamimidate, these derivatives incorporate a carbonyl group, broadening their utility in forming heterocycles (e.g., triazines). Reactivity: Both classes exhibit high electrophilicity at the cyano nitrogen, but the carbonyl in N-cyanoiminocarbonyls allows additional conjugation and stabilization.

N-Phenyl-N'-diethylaminocarbamide

- Molecular Formula : C₁₁H₁₅N₃O

- Key Features : A carbamide (urea) derivative with phenyl and diethylamine groups .

- Comparison :

- Functional Groups : Contains a urea (-NH-C(=O)-NH-) core, contrasting with the carbamimidate (-O-C(=NH)-NH-) structure.

- Applications : Carbamides are common in drug design (e.g., antidiabetic agents), while carbamimidates are more reactive and suited for dynamic covalent chemistry.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Phenyl N-cyano-N'-ethylcarbamimidate | C₁₀H₁₁N₃O | 193.22 | 20494-36-4 | Cyano, carbamimidate | Synthetic intermediate |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Not provided | Chloro, phthalimide | Polymer synthesis |

| N-Phenyl-N'-diethylaminocarbamide | C₁₁H₁₅N₃O | 205.26 | Not provided | Urea, diethylamine | Pharmaceutical intermediates |

| N-Cyanoiminocarbonyl derivatives | Variable | Variable | Variable | Cyano, carbonyl, imino | Heterocycle synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.